molecular formula C19H21NO5 B2707222 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide CAS No. 1421499-33-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide

Cat. No.: B2707222
CAS No.: 1421499-33-3
M. Wt: 343.379
InChI Key: UYHVBXJPTGTNGP-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a synthetic organic compound designed for advanced research applications in medicinal chemistry and chemical biology. This carboxamide derivative features a benzodioxole ring system, a structural motif frequently investigated for its diverse biological activities. Compounds containing the benzo[d][1,3]dioxole moiety have demonstrated significant potential in pharmaceutical research, particularly as agents that can overcome drug resistance. For instance, structurally related molecules have been identified as potent synergists that can reverse fluconazole resistance in Candida albicans, making them valuable tools for exploring new antifungal strategies . Furthermore, analogous compounds featuring the benzodioxole group have shown promising activity in oncology research, exhibiting dual mechanisms of action that include the inhibition of angiogenesis (VEGFR) and the blockade of the P-glycoprotein (P-gp) efflux pump, thereby overcoming chemoresistance in cancer cells . The molecular structure of this reagent, which integrates phenoxy and hydroxypropyl spacers, is engineered to facilitate interaction with specific biological targets. Researchers can utilize this compound as a key intermediate in synthetic pathways or as a pharmacological probe to study complex disease mechanisms. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13(25-15-5-3-2-4-6-15)19(22)20-10-9-16(21)14-7-8-17-18(11-14)24-12-23-17/h2-8,11,13,16,21H,9-10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHVBXJPTGTNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(C1=CC2=C(C=C1)OCO2)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Hydroxypropyl Group Introduction: The hydroxypropyl group can be introduced via a nucleophilic substitution reaction using an appropriate halohydrin.

    Phenoxypropanamide Formation: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with a phenoxypropanamide precursor, often using amide bond formation techniques such as carbodiimide-mediated coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the hydroxypropyl chain can undergo oxidation to form a ketone.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, this compound may serve as a lead compound in drug discovery, particularly in the development of inhibitors for specific enzymes or receptors. Its structural features suggest potential interactions with biological macromolecules.

Medicine

In medicine, derivatives of this compound could be investigated for their pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. The presence of the benzo[d][1,3]dioxole moiety is particularly interesting due to its occurrence in various bioactive natural products .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of the benzo[d][1,3]dioxole structure.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings. The hydroxy and amide groups could form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide (Compound 2g)

Structural Similarities :

  • Shared benzo[1,3]dioxol-5-yl and phenoxycarboxamido groups.
  • Both contain an amide linkage critical for hydrogen bonding.

Key Differences :

  • Substituents: Compound 2g incorporates a 1H-indol-3-yl group instead of the hydroxypropyl chain.
  • Physical Properties :
    • Melting Point: 186–188°C for 2g .
    • Molecular Weight: 443.11 g/mol (calculated from MS [M+Na]⁺ = 466) .

Functional Implications :
The indole group in 2g may enhance binding to serotoninergic or tryptophan-associated targets, whereas the hydroxypropyl group in the target compound could improve aqueous solubility or interact with polar residues in enzymes.

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide

Structural Similarities :

  • Both compounds feature a propanamide backbone and aromatic substituents.

Key Differences :

  • Substituents :
    • The comparison compound has diisopropylamine and methoxy/methylphenyl groups, increasing lipophilicity.
    • The target compound’s hydroxypropyl and benzo[1,3]dioxole groups introduce polarity and metabolic resistance.
  • Physical Properties: CAS Number: 124937-97-9 . Molecular Weight: Not explicitly stated, but estimated ~395 g/mol (based on formula C₂₄H₃₁NO₂).

Functional Implications :
The diisopropyl and methoxy groups in N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide likely enhance blood-brain barrier penetration, whereas the target compound’s polar hydroxypropyl group may favor peripheral activity.

N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride

Structural Similarities :

  • Both contain a propanamide core and aromatic heterocycles (benzo[d]thiazole vs. benzo[1,3]dioxole).

Key Differences :

  • The dimethylaminopropyl chain in this compound vs. hydroxypropyl in the target alters basicity and solubility.
  • Physical Properties :
    • CAS Number: 1052541-49-7 .
    • Salt Form: Hydrochloride, enhancing solubility compared to the free base form of the target compound.

Functional Implications :
The fluorine atom and thiazole ring may improve target selectivity in kinase or protease inhibition, while the hydrochloride salt could enhance bioavailability.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents CAS Number
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide ~327 (estimated) Not reported Benzo[1,3]dioxole, hydroxypropyl Not available
(R)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-(benzo[1,3]dioxol-5-yl)-propanamide 443.11 186–188 Indol-3-yl, benzo[1,3]dioxole Not available
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropanamide ~395 (estimated) Not reported Diisopropyl, methoxy/methylphenyl 124937-97-9
N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl ~437 (estimated) Not reported Fluorobenzo[d]thiazole, dimethylaminopropyl 1052541-49-7

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide is a complex organic compound that has garnered attention for its potential biological activities. The compound features a benzo[d][1,3]dioxole moiety, which is often associated with various bioactive properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following components:

  • Benzo[d][1,3]dioxole moiety : Known for its presence in many natural products and its role in biological activity.
  • Hydroxypropyl group : Contributes to the compound's solubility and interaction with biological targets.
  • Phenoxypropanamide structure : Imparts specific reactivity patterns and enhances potential pharmacological effects.

The molecular formula is C19H21NO5C_{19}H_{21}NO_5 with a molecular weight of approximately 345.38 g/mol.

The primary mechanism of action for this compound involves its interaction with the Transport Inhibitor Response 1 (TIR1) auxin receptor. This receptor is crucial in regulating plant growth and development through the auxin signaling pathway.

Key Mechanisms:

  • Target Interaction : The compound enhances root-related signaling responses by binding to TIR1.
  • Biochemical Pathways : It modulates the auxin signaling pathway, leading to increased transcriptional activity of auxin response genes.
  • Pharmacokinetics : Evidence suggests that the compound is effectively absorbed and distributed within plant systems, promoting root growth.

Biological Activity

Research indicates that compounds containing benzo[d][1,3]dioxole structures often exhibit significant biological activities. Here are some notable findings related to the biological activity of this compound:

1. Root Growth Promotion

  • The compound has been shown to significantly enhance root growth in various plant species by activating auxin-responsive genes.
  • Studies demonstrate a correlation between increased root biomass and enhanced nutrient uptake in treated plants.

2. Antimicrobial Activity

  • Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to elucidate specific mechanisms and efficacy against various pathogens.

3. Anti-inflammatory Effects

  • The benzo[d][1,3]dioxole moiety is known for its anti-inflammatory properties; thus, derivatives may be explored as potential anti-inflammatory agents in pharmacological studies.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-yl)acetamideContains benzo[d][1,3]dioxole; lacks hydroxypropylAntimicrobial
N-(3-(benzo[d][1,3]dioxol-5-yl)-2-methoxypropanamideSimilar structure but with a methoxy group instead of phenoxyPotential anticancer
N-(4-fluoro-N-(phenyl)benzenesulfonamideFluorinated aromatic; sulfonamide presentEnzyme inhibition

This table highlights how structural variations impact biological activity. The unique combination of functional groups in this compound may provide distinct pharmacological profiles compared to simpler analogs.

Case Studies

Several case studies have focused on the application of this compound in agricultural settings:

Case Study 1: Root Growth Enhancement

In a controlled study involving tomato plants treated with varying concentrations of this compound, researchers observed:

  • A significant increase in root length (up to 40% compared to control).
  • Enhanced nutrient absorption rates correlated with root biomass increase.

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that derivatives exhibited activity against common plant pathogens such as Fusarium and Botrytis. Further investigations are ongoing to determine specific inhibitory concentrations and mechanisms.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for synthesizing N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenoxypropanamide, and how are critical reaction parameters optimized?

  • Methodology :

  • Multi-step synthesis typically involves coupling the benzo[d][1,3]dioxol-5-yl moiety with hydroxypropyl and phenoxypropanamide groups via amidation or nucleophilic substitution. Key steps include:
  • Reagent selection : Use coupling agents like EDCl/HOBt for amide bond formation .
  • Condition optimization : Control temperature (e.g., 0–25°C for sensitive intermediates) and solvent polarity (e.g., DMF or THF for solubility) to prevent side reactions .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .
    • Validation : Monitor reaction progress via TLC and confirm final structure using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : 1^1H NMR (δ 6.8–7.4 ppm for aromatic protons) and 13^{13}C NMR (e.g., carbonyl at ~170 ppm) to verify substituent positions .
  • IR : Confirm amide C=O stretch (~1650 cm1^{-1}) and hydroxyl (-OH) absorption (~3300 cm1^{-1}) .
  • Mass Spectrometry : HRMS for molecular ion ([M+H]+^+) matching theoretical mass (±2 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound’s interaction with cellular targets (e.g., enzymes/receptors)?

  • Methodology :

  • In silico docking : Use tools like AutoDock Vina to predict binding affinity to targets (e.g., kinases, GPCRs) based on the benzo[d][1,3]dioxole scaffold .
  • In vitro assays :
  • Enzyme inhibition : Test IC50_{50} values against purified enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
  • Receptor binding : Radioligand displacement assays (e.g., 3^3H-labeled ligands for serotonin receptors) .
  • Cellular models : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .

Q. What experimental approaches address contradictory bioactivity data across studies?

  • Methodology :

  • Dose-response validation : Replicate assays across independent labs using standardized protocols (e.g., fixed incubation times, serum-free conditions) .
  • Structural analogs : Compare activity of derivatives (e.g., replacing phenoxy with thiophene) to identify pharmacophore requirements .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify trends in bioactivity outliers .

Q. What strategies improve the compound’s solubility and pharmacokinetic profile?

  • Methodology :

  • Prodrug design : Introduce phosphate esters at the hydroxyl group to enhance aqueous solubility .
  • Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to improve bioavailability .
  • Structural modification : Replace hydrophobic groups (e.g., phenoxy) with polar substituents (e.g., pyridine) while maintaining activity .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for similar benzo[d][1,3]dioxol-5-yl derivatives?

  • Methodology :

  • Parameter screening : Systematically vary catalysts (e.g., Pd/C vs. Raney Ni), solvents (polar aprotic vs. ethers), and reaction times to identify yield-limiting factors .
  • Byproduct analysis : Use LC-MS to detect intermediates or degradation products affecting yield .
  • Scale-up validation : Confirm reproducibility at 10–100 mmol scales under controlled conditions (e.g., inert atmosphere) .

Mechanistic Studies

Q. What methodologies elucidate the compound’s mechanism of action in modulating biological pathways?

  • Methodology :

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis-related Bcl-2 family) post-treatment .
  • Western blotting : Quantify protein expression changes (e.g., phosphorylated ERK for MAPK pathway analysis) .
  • CRISPR screening : Knockout candidate targets (e.g., HDACs) to confirm functional relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.